molecular formula C12H18N2O B2492683 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine CAS No. 2199207-76-4

2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine

Cat. No.: B2492683
CAS No.: 2199207-76-4
M. Wt: 206.289
InChI Key: KMBQOZNUZVPEIS-UHFFFAOYSA-N
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Description

2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine (CAS 2199207-76-4) is a specialized heterocyclic compound valued as a versatile intermediate in pharmaceutical and agrochemical synthesis . Its structure features a pyridine moiety linked to a tert-butyl-substituted azetidine ring via an ether bridge, which imparts unique steric and electronic properties . The tert-butyl group enhances the molecule's stability, while the azetidine ring contributes significant conformational rigidity, a feature that can improve binding affinity to biological targets . With a balanced lipophilicity (XLogP3: 2) and a topological polar surface area of 25.4 Ų, this compound exhibits favorable physicochemical properties for medicinal chemistry applications, particularly in the development of bioactive molecules . Its modular design allows for further functionalization, making it a versatile scaffold in drug discovery and material science research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1-tert-butylazetidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-12(2,3)14-8-10(9-14)15-11-6-4-5-7-13-11/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBQOZNUZVPEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine typically involves the reaction of pyridine derivatives with tert-butylazetidinyl intermediates. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a tert-butylazetidinyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the tert-butylazetidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, organic solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine compounds.

    Substitution: Pyridine derivatives with various substituents replacing the tert-butylazetidinyl group.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine may exhibit anticancer properties by acting as inhibitors of protein tyrosine kinases (PTKs). PTKs play a crucial role in regulating cellular functions, including proliferation and survival, making them key targets in cancer therapy.

  • Mechanism of Action : The compound is believed to inhibit PTK activity, thereby disrupting intracellular signaling pathways that contribute to tumor growth and metastasis. For instance, studies have shown that pyridine derivatives can inhibit specific kinases associated with various cancers, leading to reduced cell viability in cancer cell lines .

Anti-inflammatory Properties

Another area of application is in the treatment of inflammatory diseases. Compounds derived from pyridine structures have demonstrated significant anti-inflammatory effects.

  • Case Study : A derivative with a similar structure was evaluated for its anti-inflammatory activity, showing a 74% edema inhibition after one hour of administration in experimental models . This highlights the potential of this compound in managing inflammatory conditions.
Activity Type Description Reference
AnticancerInhibits protein tyrosine kinases, reducing tumor cell viability
Anti-inflammatoryDemonstrates significant edema inhibition in models
AntimicrobialExhibits antimicrobial properties against various pathogens

Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving the reaction of pyridine derivatives with azetidine compounds. The choice of synthetic route can influence the yield and purity of the final product, which is critical for its subsequent biological evaluation.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyridine derivatives, including those structurally related to this compound, demonstrated promising anticancer activity against several cancer cell lines (A549, MDA-MB-231). The most active compounds showed IC50 values ranging from 0.109 µM to 0.245 µM, indicating potent anti-proliferative effects .

Case Study 2: Anti-inflammatory Activity

In another investigation, a hybrid molecule derived from pyridine was assessed for its anti-inflammatory effects. The results indicated that increasing the number of methoxy groups on the phenolic ring enhanced the overall anti-inflammatory activity, suggesting structural modifications could optimize efficacy .

Mechanism of Action

The mechanism of action of 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tert-butylazetidinyl group may enhance the compound’s binding affinity and specificity, contributing to its biological activity .

Comparison with Similar Compounds

Tert-butyl vs. Silyloxy Substituents

  • 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine : The tert-butyl group on the azetidine ring contributes to steric hindrance and lipophilicity. This may reduce metabolic degradation compared to smaller substituents .
  • 3-(4-(tert-Butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine (): The silyloxy group provides hydrolytic stability and facilitates synthetic intermediates. However, its bulkiness may complicate synthetic routes compared to tert-butyl derivatives.

Azetidine vs. Pyrrolidine Rings

  • Azetidine (4-membered ring) in the target compound introduces higher ring strain and rigidity compared to pyrrolidine (5-membered) derivatives like tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (). This strain may affect reactivity and binding kinetics in medicinal chemistry applications .

Lipophilicity and Solubility

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
This compound ~248.3 tert-butyl, azetidine ~2.5
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine () ~483.4 Br, silyloxy, pyrrolidine ~3.8
3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)prop-1-yn-1-yl)pyridine () ~397.6 Benzyloxy, silyloxy, alkyne ~4.1

*LogP estimates based on substituent contributions.

Biological Activity

2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tert-butylazetidine moiety, which may influence its biological properties through steric and electronic effects. The presence of the azetidine ring is notable for its potential interactions with various biological targets.

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyridine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyridine derivatives can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 values for some related compounds were reported at approximately 0.04 μmol, comparable to the standard drug celecoxib .

Table 1: Comparison of COX-2 Inhibition Activities

CompoundIC50 (μmol)Reference
This compoundTBDTBD
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.02

2. Antimicrobial Activity

Pyridine derivatives have been extensively studied for their antimicrobial properties. Recent findings suggest that compounds containing the pyridine nucleus demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structural modifications in these compounds are believed to enhance their efficacy.

Table 2: Antimicrobial Efficacy of Pyridine Derivatives

CompoundActivity (Gram-positive)Activity (Gram-negative)Reference
This compoundTBDTBDTBD
Pyridinium Bromide SaltsModerateExcellent

3. Anticancer Activity

Emerging studies have evaluated the anticancer potential of pyridine derivatives, including those similar to this compound. Some derivatives have shown moderate cytotoxicity against various cancer cell lines while exhibiting limited toxicity towards normal cells . This selectivity is crucial for developing effective cancer therapies.

Table 3: Cytotoxicity of Pyridine Derivatives

CompoundCancer Cell Line TestedCytotoxicity LevelReference
This compoundTBDModerateTBD
Compound XOvarian CancerHigh

Case Studies

Several case studies have highlighted the therapeutic potential of pyridine derivatives:

  • Case Study on Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats demonstrated that certain pyridine derivatives significantly reduced inflammation markers compared to control groups, suggesting a promising avenue for treating inflammatory diseases .
  • Antimicrobial Resistance : Research into the resistance patterns of bacterial strains has shown that some pyridine derivatives maintain efficacy against resistant strains, indicating their potential role in combating antibiotic resistance .

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